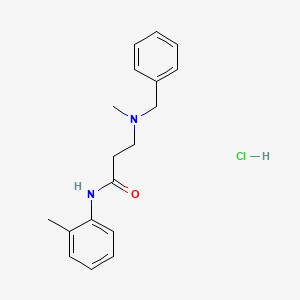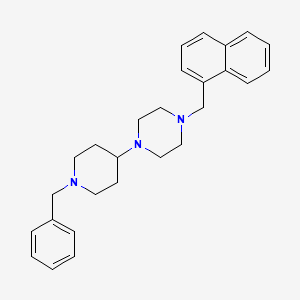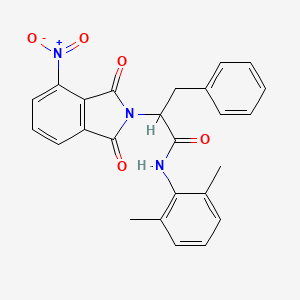![molecular formula C22H16N4O3S B3943053 N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B3943053.png)
N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide
Descripción general
Descripción
N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide, also known as NITD-008, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. NITD-008 belongs to the class of thiazolylbenzamides and has been shown to exhibit potent antiviral activity against a broad range of viruses, including dengue virus, West Nile virus, and yellow fever virus.
Mecanismo De Acción
N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide exerts its antiviral activity by inhibiting the viral RNA-dependent RNA polymerase, which is essential for viral replication. This compound binds to a conserved pocket in the viral RNA-dependent RNA polymerase, thus preventing the polymerase from synthesizing viral RNA. This results in the inhibition of viral replication and the reduction of viral load.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antiviral activity against a broad range of viruses, including dengue virus, West Nile virus, and yellow fever virus. In vitro studies have shown that this compound inhibits viral replication by targeting the viral RNA-dependent RNA polymerase. In vivo studies have also demonstrated the efficacy of this compound in reducing viral load and improving survival rates in animal models of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of antiviral drugs. This compound has also been shown to exhibit low toxicity, which is a desirable characteristic for drug candidates. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more soluble analogs of this compound that can be administered more easily in vivo. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent for viral infections in humans.
Aplicaciones Científicas De Investigación
N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide has been extensively studied for its potential applications in drug discovery and development. Its antiviral activity has been demonstrated in vitro and in vivo against a broad range of viruses, including dengue virus, West Nile virus, and yellow fever virus. This compound has been shown to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase, which is essential for viral replication.
Propiedades
IUPAC Name |
N-[3-[2-(4-nitroanilino)-1,3-thiazol-4-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S/c27-21(15-5-2-1-3-6-15)23-18-8-4-7-16(13-18)20-14-30-22(25-20)24-17-9-11-19(12-10-17)26(28)29/h1-14H,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYAHTUNBHIEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B3942983.png)




![3-[(2-aminophenyl)thio]-1-(4-fluorophenyl)-3-phenyl-1-propanone](/img/structure/B3943022.png)
![1-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3943030.png)
![2-(2-furyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3943032.png)

![4-{[(4-isopropoxybenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B3943045.png)
![N-(3-methylpyridin-4-yl)-N'-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B3943057.png)
![1-methyl-2-oxo-2-phenylethyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3943067.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B3943072.png)